

The Biochemical Profile of CCG-50014: A Potent, Covalent Inhibitor of RGS4

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biochemical properties of **CCG-50014**, a potent and selective small molecule inhibitor of Regulator of G-protein Signaling (RGS) proteins, with a primary focus on its interaction with RGS4.

Core Biochemical Properties and Mechanism of Action

CCG-50014 is a nanomolar potency inhibitor of RGS4, a key protein in terminating G-protein coupled receptor (GPCR) signaling.[1][2] Its primary mechanism of action is the covalent modification of RGS4, leading to the inhibition of its GTPase-activating protein (GAP) activity.[1] This covalent binding occurs at an allosteric site, rather than the direct Gα-binding interface.[1]

The inhibitory action of **CCG-50014** is highly selective for certain RGS proteins. While it potently inhibits RGS4, it shows significantly less activity against other RGS family members like RGS8 and RGS16, and no activity against RGS7, which lacks the necessary cysteine residues for covalent modification.[2] Importantly, **CCG-50014** is not a general cysteine alkylator, as demonstrated by its lack of inhibition of the cysteine protease papain at high concentrations.[1]

Quantitative Biochemical Data



The following table summarizes the key quantitative parameters defining the biochemical activity of **CCG-50014**.

Parameter	Target	Value	Assay Type	Reference
IC50	RGS4	30 nM	RGS4-Gαo protein-protein interaction assay	[1][2]
Selectivity	RGS4 vs. other RGS proteins	>20-fold	Not specified	[1]

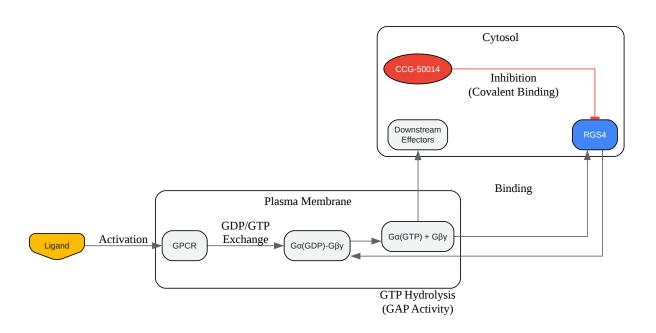
Signaling Pathway Modulation

CCG-50014 directly modulates the canonical GPCR signaling pathway by targeting RGS4. In this pathway, GPCR activation leads to the exchange of GDP for GTP on the G α subunit of a heterotrimeric G-protein. The GTP-bound G α subunit then dissociates and interacts with downstream effectors. RGS proteins, acting as GAPs, accelerate the intrinsic GTPase activity of G α subunits, leading to the hydrolysis of GTP to GDP and termination of the signal. By inhibiting RGS4, **CCG-50014** prolongs the lifetime of the active, GTP-bound state of G α subunits, thereby enhancing GPCR signaling.

It is important to note that while other compounds from the "CCG" chemical library, such as CCG-1423, CCG-203971, and CCG-232601, have been identified as inhibitors of the Rho/MRTF/SRF transcriptional pathway, there is currently no direct biochemical evidence to suggest that **CCG-50014** shares this activity.[3][4][5] The effects of these other compounds are downstream of RhoA activation and involve the regulation of serum response factor (SRF)-mediated gene transcription.[6]

Signaling Pathway Diagram





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Figure 1: GPCR/RGS Signaling Pathway and Inhibition by CCG-50014.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biochemical properties of **CCG-50014**.



Single-Turnover GTPase Assay

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis rate of a G α subunit in a single reaction cycle.

Principle: The assay quantifies the amount of inorganic phosphate ([32 P]Pi) released from [32 P]GTP-loaded G α subunits over time in the presence and absence of RGS4 and **CCG-50014**.

Methodology:

- Preparation of [y-³²P]GTP-loaded Gα: Purified Gα subunits (e.g., Gαο) are incubated with [y³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.
- Initiation of the reaction: The reaction is initiated by the addition of a high concentration of MgCl₂ and the RGS protein (with or without pre-incubation with **CCG-50014**).
- Time course analysis: Aliquots of the reaction are taken at various time points and quenched with a solution containing activated charcoal, which binds unmetabolized [y-32P]GTP.
- Quantification: The samples are centrifuged, and the radioactivity in the supernatant, corresponding to the released [32P]Pi, is measured by scintillation counting.
- Data Analysis: The rate of GTP hydrolysis is determined by fitting the data to a single exponential decay curve. The GAP activity of RGS4 is calculated by subtracting the intrinsic GTPase rate of Gα from the rate observed in the presence of RGS4. The inhibitory effect of CCG-50014 is determined by comparing the RGS4-stimulated rate in the presence and absence of the compound.

Fluorescence Polarization (FP) Assay for RGS4-Gα Interaction

This assay is used to quantify the binding affinity between RGS4 and a G α subunit and to determine the IC50 of inhibitors like **CCG-50014** that disrupt this interaction.[7]

Principle: The assay measures the change in the polarization of fluorescently labeled $G\alpha$ upon binding to the larger RGS4 protein. Small, rapidly rotating fluorescent molecules have low polarization, while larger complexes tumble more slowly, resulting in higher polarization.



Methodology:

- Labeling: A purified Gα subunit is labeled with a fluorescent probe (e.g., fluorescein).
- Assay setup: A constant concentration of the fluorescently labeled Gα is mixed with varying concentrations of RGS4 in a multi-well plate. For inhibition studies, a fixed concentration of both proteins is incubated with a serial dilution of CCG-50014.
- Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[8]
- Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (RGS4 or CCG-50014). For binding affinity (Kd), the data is fitted to a sigmoidal binding curve. For IC50 determination, the data is fitted to a dose-response curve.

Mass Spectrometry for Covalent Binding Analysis

This technique is employed to confirm the covalent adduction of **CCG-50014** to RGS4 and to identify the specific amino acid residues involved.[9]

Principle: The precise mass of the intact protein or its digested peptides is measured before and after treatment with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the modified residue(s).[10]

Methodology:

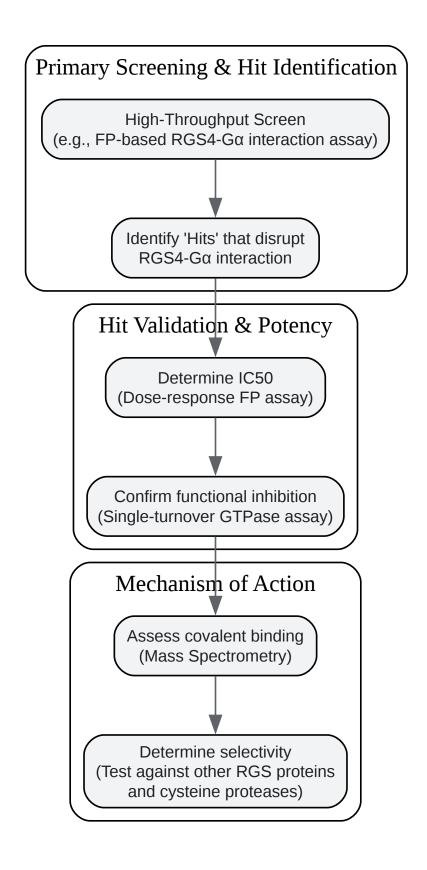
- Incubation: Purified RGS4 is incubated with an excess of CCG-50014. A control sample with the vehicle (e.g., DMSO) is prepared in parallel.
- Sample Preparation for Intact Mass Analysis: The protein samples are desalted and analyzed by electrospray ionization mass spectrometry (ESI-MS).
- Sample Preparation for Peptide Mapping: The protein samples are denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).



 Data Analysis: For intact mass analysis, the mass spectra of the treated and untreated RGS4 are compared to identify any mass shifts. For peptide mapping, the MS/MS data is searched against the RGS4 sequence to identify peptides with a mass modification corresponding to CCG-50014. The fragmentation pattern in the MS/MS spectrum confirms the site of covalent adduction.

Experimental and Logical Workflows
Experimental Workflow for Characterizing an RGS
Inhibitor





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Figure 2: A typical experimental workflow for the discovery and characterization of a novel RGS4 inhibitor like **CCG-50014**.

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